Cas no 2965-52-8 (N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester)

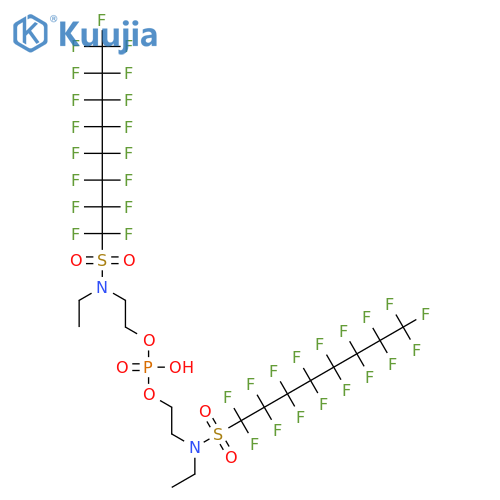

2965-52-8 structure

商品名:N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester 化学的及び物理的性質

名前と識別子

-

- bis[2-[N-ethyl(heptadecafluorooctanesulphonyl)amino]ethyl] hydrogen phosphate

- bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] hydrogen phosphate

- 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-

- Bis(2-(N-ethyl(heptadecafluorooctanesulphonyl)amino)ethyl) hydrogen phosphate

- bis(2-{ethyl[(heptadecafluorooctyl)sulfonyl]amino}ethyl) hydrogen phosphate

- N,N'-(Phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide)

- 2965-52-8

- 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-, phosphate (ester) (2:1) (8CI); N,N'-[Phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide]; N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide phosphate diester

- N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester

- EINECS 221-003-5

- diSAmPAP

- NS00010958

- di(N-ethyl-2- perfluorooctane sulfonamido ethyl) phosphate

- 1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-

- EtFOSE-based phosphate diester

- EtFOSEdiPAPs

- Bis(2-perfluorooctylsulfonyl-N-ethylaminoethyl) phosphate 100 microg/mL in Acetonitrile

- DTXSID2062747

- BZZAKKWGRKFWJJ-UHFFFAOYSA-N

- Bis(2-{ethyl[(perfluorooctyl)sulfonyl]amino}ethyl) hydrogen phosphate

- SCHEMBL1262100

- Bis(2-perfluorooctylsulfonyl-N-ethylaminoethyl) phosphate

-

- インチ: InChI=1S/C24H19F34N2O8PS2/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54/h3-8H2,1-2H3,(H,61,62)

- InChIKey: BZZAKKWGRKFWJJ-UHFFFAOYSA-N

- ほほえんだ: CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 1203.97777

- どういたいしつりょう: 1203.977752

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 44

- 重原子数: 71

- 回転可能化学結合数: 26

- 複雑さ: 2000

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 147

- 疎水性パラメータ計算基準値(XlogP): 10.1

じっけんとくせい

- 密度みつど: 1.716

- ふってん: 580.3°C at 760 mmHg

- フラッシュポイント: 304.8°C

- 屈折率: 1.359

- PSA: 130.52

- LogP: 12.51880

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E678835-25mg |

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester |

2965-52-8 | 25mg |

$ 265.00 | 2023-09-07 | ||

| TRC | E678835-100mg |

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester |

2965-52-8 | 100mg |

$ 999.00 | 2023-09-07 | ||

| TRC | E678835-250mg |

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester |

2965-52-8 | 250mg |

$ 2067.00 | 2023-09-07 |

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2965-52-8 (N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 42464-96-0(NNMTi)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 55290-64-7(Dimethipin)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬